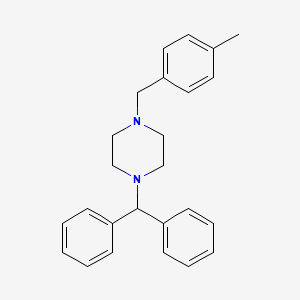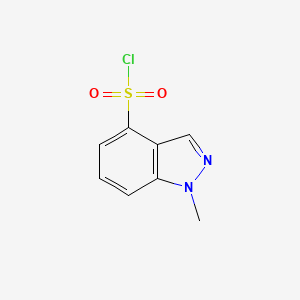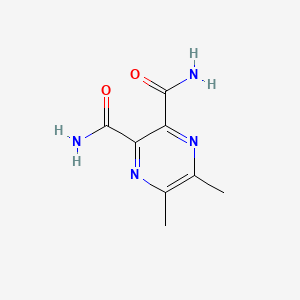
1-(4-Bromo-3-(hydroxymethyl)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-3-(hydroxymethyl)phenyl)ethanone is an organic compound with the molecular formula C9H9BrO3. It is characterized by the presence of a bromine atom, a hydroxymethyl group, and an ethanone moiety attached to a phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-3-(hydroxymethyl)phenyl)ethanone can be synthesized through several methods. One common approach involves the treatment of its diacetate with 1 N hydrogen bromide in tetrahydrofuran at 75°C . Another method includes the Fries rearrangement of phenyl bromoacetate with aluminum chloride without solvent between 120–140°C .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory synthesis, with adjustments for scale and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Bromo-3-(hydroxymethyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 1-(4-Bromo-3-(carboxymethyl)phenyl)ethanone.
Reduction: Formation of 1-(4-Bromo-3-(hydroxymethyl)phenyl)ethanol.
Substitution: Formation of 1-(4-Azido-3-(hydroxymethyl)phenyl)ethanone or 1-(4-Cyano-3-(hydroxymethyl)phenyl)ethanone.
Aplicaciones Científicas De Investigación
1-(4-Bromo-3-(hydroxymethyl)phenyl)ethanone is utilized in various scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-3-(hydroxymethyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its pathways .
Comparación Con Compuestos Similares
1-(4-Bromo-3-(bromomethyl)phenyl)ethanone: This compound has an additional bromine atom on the methyl group, which can influence its reactivity and applications.
1-(2-Hydroxy-4-methoxyphenyl)ethanone:
1-(3-Bromo-4-hydroxyphenyl)ethanone:
Uniqueness: 1-(4-Bromo-3-(hydroxymethyl)phenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both a bromine atom and a hydroxymethyl group allows for diverse chemical transformations and applications in various fields.
Propiedades
Número CAS |
1844064-89-6 |
|---|---|
Fórmula molecular |
C9H9BrO2 |
Peso molecular |
229.07 g/mol |
Nombre IUPAC |
1-[4-bromo-3-(hydroxymethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H9BrO2/c1-6(12)7-2-3-9(10)8(4-7)5-11/h2-4,11H,5H2,1H3 |
Clave InChI |
GJPHOKGFGGIQCC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1)Br)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Methylthio)-3,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidin-4-one](/img/structure/B13995527.png)



methyl}sulfanyl)cyclohexane](/img/structure/B13995542.png)



![2-Imidazoline, 2-[2-(p-chlorobenzyl)-2-nitrosohydrazino]-](/img/structure/B13995565.png)

![(4-Methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanone](/img/structure/B13995570.png)
![7H-Benzo[c]fluoren-7-one, 5-hydroxy-3,9-dimethoxy-](/img/structure/B13995582.png)

